molecular formula C24H24N2O4S B7468118 N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No. B7468118
M. Wt: 436.5 g/mol
InChI Key: UFTXUQLVQRZYHB-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, this compound can reduce the release of glutamate, a major excitatory neurotransmitter, and modulate synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving cognitive function in patients with fragile X syndrome, and reducing drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has several advantages as a research tool, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its well-established pharmacological profile. However, it also has some limitations, including its potential off-target effects and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its effects on synaptic plasticity and neuronal network function, and developing more selective and potent analogs. Additionally, this compound could be used as a tool to study the role of mGluR5 in various brain functions and diseases.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide can be synthesized using a multistep process involving the reaction of 4-methoxyphenethylamine with 2-nitrobenzaldehyde, followed by reduction and acylation to yield the final product. The synthesis can be optimized to achieve high yields and purity of this compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate glutamatergic neurotransmission, which is involved in many brain functions.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-30-21-13-11-20(12-14-21)15-17-25-24(27)22-9-5-6-10-23(22)26-31(28,29)18-16-19-7-3-2-4-8-19/h2-14,16,18,26H,15,17H2,1H3,(H,25,27)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTXUQLVQRZYHB-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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